

Metacetamol: A Technical Whitepaper on its Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metacetamol**

Cat. No.: **B1676320**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metacetamol (3-hydroxyacetanilide), a structural isomer of the widely used analgesic and antipyretic drug paracetamol, has been a subject of scientific interest due to its potential for a more favorable toxicity profile. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known pharmacological and toxicological properties of **Metacetamol**. Despite its early promise, **Metacetamol**, also known by its developmental code BS-749, has never been commercially marketed. This document consolidates the available technical data, including quantitative comparisons with paracetamol, detailed experimental protocols for its synthesis, and a hypothesized mechanism of action based on its structural similarity to paracetamol. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development and pharmacology.

Introduction and Historical Context

The history of **Metacetamol** is intrinsically linked to the development of acetanilide-derived analgesics in the late 19th and early 20th centuries. The discovery of the analgesic and antipyretic properties of acetanilide in 1886 marked a significant milestone in synthetic pharmacology. However, its use was soon curtailed due to significant toxic side effects, including methemoglobinemia. This led to the development of less toxic derivatives, such as phenacetin and paracetamol (acetaminophen).

While the exact date and discoverer of **Metacetamol**'s first synthesis are not well-documented in readily available literature, it is understood to be a regioisomer of paracetamol. Its investigation was likely spurred by the desire to find an analgesic with the efficacy of paracetamol but with an improved safety profile, particularly concerning hepatotoxicity. Despite being assigned the developmental code BS-749, its development did not progress to commercialization.

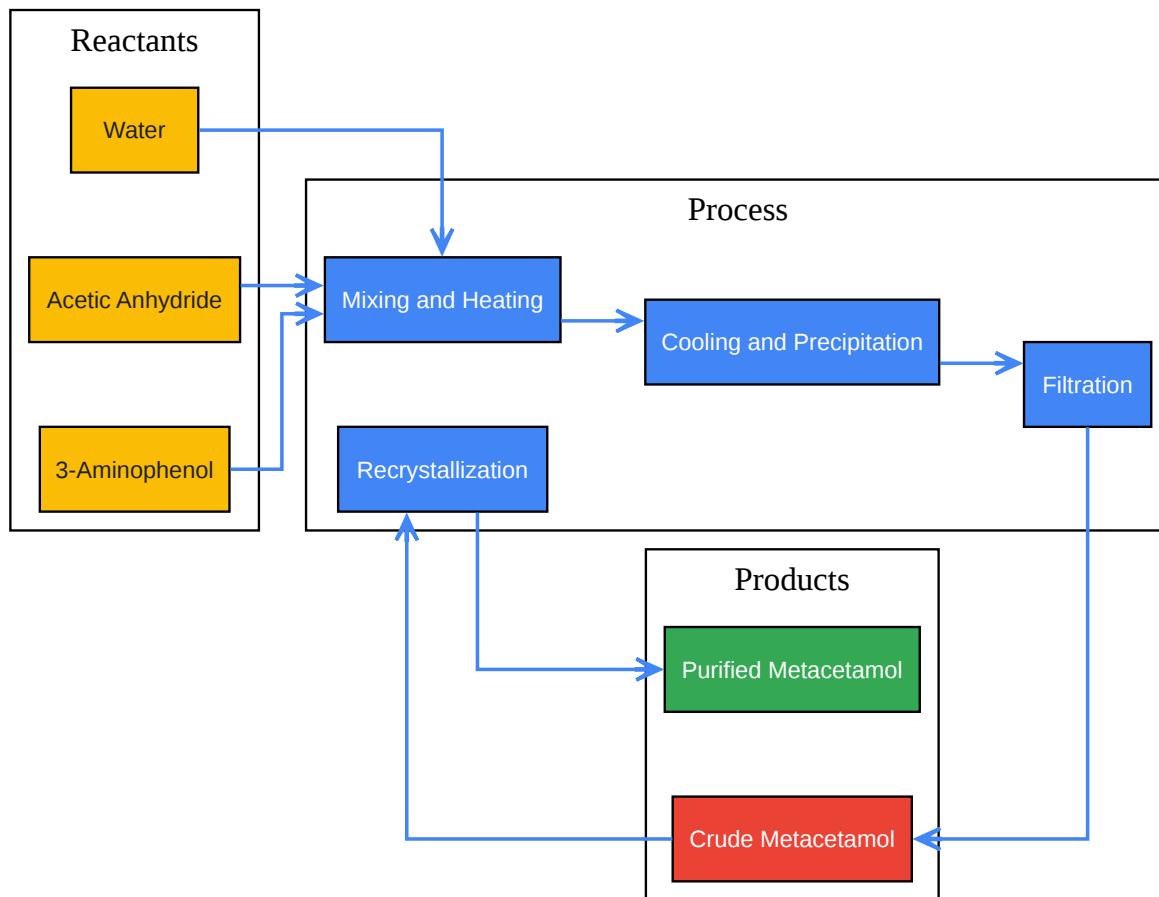
Synthesis of Metacetamol

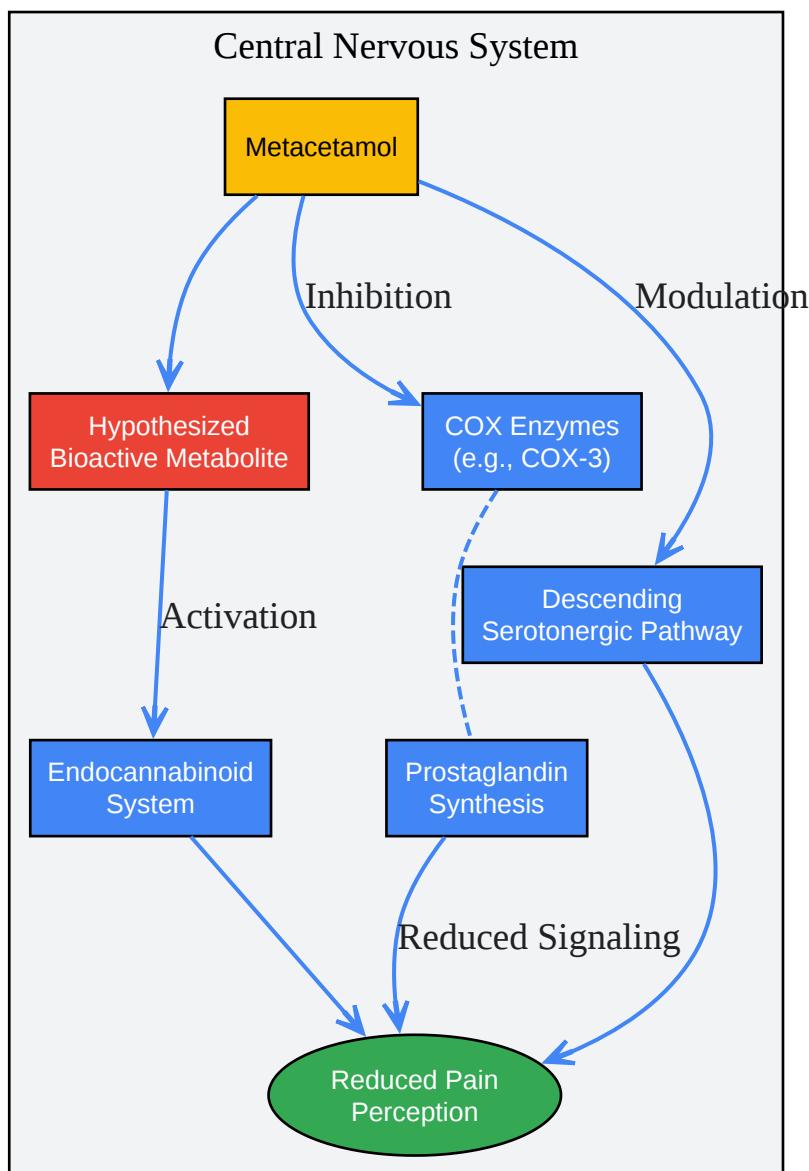
The synthesis of **Metacetamol** (3-hydroxyacetanilide) is a relatively straightforward laboratory procedure involving the acetylation of 3-aminophenol.

Experimental Protocol: Synthesis of 3-Hydroxyacetanilide

Materials:

- 3-aminophenol (0.60 mole, 66.0 g)
- Acetic anhydride (0.76 mole, 77.8 g)
- Deionized water (180 mL)
- Erlenmeyer flask
- Stirring apparatus
- Heating mantle or water bath
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., ethanol or water)


Procedure:


- A suspension of 3-aminophenol in deionized water is prepared in an Erlenmeyer flask.
- Acetic anhydride is added to the suspension with stirring.

- The reaction mixture is heated to facilitate the reaction.
- Upon completion of the reaction, the mixture is cooled to allow for the precipitation of the crude 3-hydroxyacetanilide.
- The crude product is isolated by filtration and washed with cold water.
- The crude solid is then purified by recrystallization from a suitable solvent to yield pure 3-hydroxyacetanilide.

A reported yield for this reaction is approximately 81.0 g of 3-hydroxyacetanilide as a solid with a melting point of 144-146°C.[\[1\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

A diagram of the hypothesized mechanism of action for **Metacetamol**.

Toxicological Profile

A key area of interest for **Metacetamol** has been its toxicological profile, with some evidence suggesting it is less hepatotoxic than paracetamol.

Acute Toxicity Data

Preclinical studies in rats have provided the following acute toxicity data:

Compound	Animal Model	Route of Administration	LD50
Metacetamol	Rat	Intraperitoneal	1.15 g/kg
Paracetamol	Rat	Intraperitoneal	1.25 g/kg
Orthocetamol	Rat	Intraperitoneal	1.30 g/kg

Data sourced from preclinical toxicological studies.

These findings suggest that **Metacetamol** has a slightly lower acute toxicity than paracetamol in this animal model.

Organ-Specific Toxicity

Studies in female Sprague-Dawley rats have indicated a dose-dependent toxicity profile for **Metacetamol**:

- At 100 mg/kg (i.p.): No observed hepatotoxicity, nephrotoxicity, or hematotoxicity.
- At 500 mg/kg and 1000 mg/kg (i.p.): Evidence of mild hepatotoxicity and severe nephrotoxicity at the highest dose.

It is important to note that while **Metacetamol** may be less prone to causing liver damage at lower doses compared to paracetamol, it exhibits significant kidney toxicity at higher doses.

Experimental Protocol: Acute Toxicity Assessment (Writhing Test - Analgesic Activity)

A common method to assess the analgesic activity of compounds like **Metacetamol** is the acetic acid-induced writhing test in mice.

Animals:

- Male Swiss albino mice (20-25 g)

Materials:

- **Metacetamol**
- Paracetamol (as a positive control)
- Vehicle (e.g., 0.9% saline with a suspending agent)
- 0.6% acetic acid solution

Procedure:

- Animals are divided into groups: control (vehicle), positive control (paracetamol), and test groups (different doses of **Metacetamol**).
- The respective substances are administered orally or intraperitoneally.
- After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid.
- The number of writhing responses (a characteristic stretching behavior) is counted for a specific duration (e.g., 20 minutes).
- The percentage inhibition of writhing is calculated for each group compared to the control group to determine analgesic activity.

Conclusion and Future Perspectives

Metacetamol represents an interesting case in the history of analgesic drug development. As a structural isomer of paracetamol, it demonstrated early promise with its analgesic and antipyretic effects, coupled with a potentially improved safety profile, particularly concerning hepatotoxicity. However, the available data, though limited, also point to a risk of nephrotoxicity at higher doses.

The lack of extensive clinical development and the scarcity of published research on **Metacetamol** suggest that it did not offer a significant enough therapeutic advantage over paracetamol to warrant further investment. Nevertheless, the study of **Metacetamol** and its derivatives could still provide valuable insights into the structure-activity relationships of acetanilide analgesics and may inform the design of future non-opioid pain relievers with enhanced safety and efficacy.

This whitepaper has summarized the currently available technical information on **Metacetamol**. Further in-depth research would be required to fully elucidate its pharmacological and toxicological profile and to definitively compare its therapeutic index with that of paracetamol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Metacetamol: A Technical Whitepaper on its Discovery, History, and Scientific Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676320#metacetamol-discovery-and-history\]](https://www.benchchem.com/product/b1676320#metacetamol-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com